

# 1H NMR and 13C NMR assignment for 3-Bromo-2-chlorophenol

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## Compound of Interest

Compound Name: 3-Bromo-2-chlorophenol

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An Application Note on the Structural Elucidation of **3-Bromo-2-chlorophenol** using <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

## Authored by: A Senior Application Scientist Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. For halogenated phenols, which are common intermediates in the pharmaceutical and agrochemical industries, NMR provides crucial data for isomeric differentiation and purity assessment.[1][2] This application note presents a comprehensive guide to the assignment of the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **3-bromo-2-chlorophenol**. We detail the experimental protocol for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data, explaining the rationale behind the chemical shift and coupling constant assignments based on fundamental principles of substituent effects in aromatic systems.

## Introduction

**3-Bromo-2-chlorophenol** (CAS No. 863870-87-5) is a di-substituted halogenated phenol.[1] Such compounds serve as versatile building blocks in organic synthesis, including the development of novel therapeutic agents.[1] Given the potential for multiple isomers during synthesis, a reliable and precise method for structural verification is paramount. High-resolution NMR spectroscopy allows for the complete mapping of the proton and carbon framework of the

molecule, providing definitive evidence of its structure. This guide is designed for researchers and drug development professionals who rely on NMR for routine structural characterization and quality control.

## Physicochemical Properties of 3-Bromo-2-chlorophenol

A summary of the key physicochemical properties of the target analyte is provided in Table 1. This information is essential for sample handling and for understanding the molecule's general characteristics.

Table 1: Physicochemical Properties

Property	Value	Reference
<b>Molecular Formula</b>	<b>C<sub>6</sub>H<sub>4</sub>BrClO</b>	<a href="#">[1]</a> <a href="#">[3]</a>
Molar Mass	207.45 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	3-bromo-2-chlorophenol	<a href="#">[3]</a>
Melting Point	60 °C	<a href="#">[1]</a>
Boiling Point	246.1 ± 20.0 °C (Predicted)	<a href="#">[1]</a>

| SMILES | C1=CC(=C(C=C1)Br)Cl)O |[\[3\]](#)[\[4\]](#) |

## Experimental Protocol

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

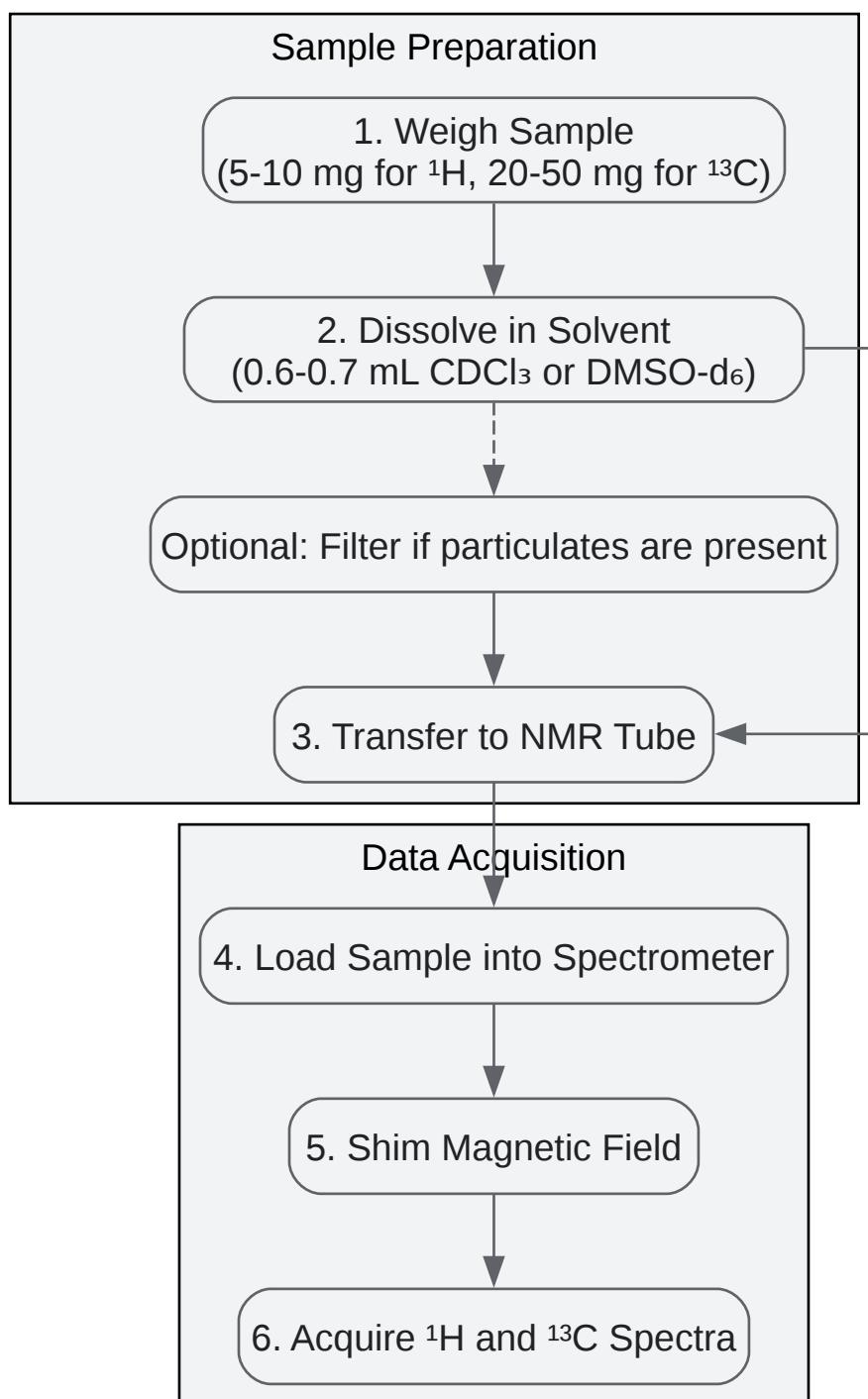
## Materials and Instrumentation

- Analyte: **3-Bromo-2-chlorophenol** (>98% purity)
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>, 99.8 atom % D) or Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>, 99.8 atom % D). CDCl<sub>3</sub> is a common choice, while DMSO-d<sub>6</sub> is excellent for ensuring the observation of exchangeable protons like the hydroxyl (-OH) group.[\[5\]](#)

- Internal Standard: Tetramethylsilane (TMS)
- Apparatus: 5 mm NMR tubes, volumetric flasks, Pasteur pipettes, cotton wool for filtration.[6]  
[7]
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.

## Sample Preparation Workflow

The following workflow ensures the preparation of a high-quality sample for NMR analysis.



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Caption: Experimental workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

- Weighing: Accurately weigh 5-10 mg of **3-bromo-2-chlorophenol** for <sup>1</sup>H NMR analysis, or 20-50 mg for <sup>13</sup>C NMR analysis, into a clean, dry vial.[7][8]
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl<sub>3</sub>) to the vial.[8] Agitate the vial to ensure the sample dissolves completely.
- Filtration and Transfer: If the solution contains any suspended particles, filter it through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.[6][7] This step is critical as suspended material can degrade spectral quality by causing line broadening.
- D<sub>2</sub>O Shake (Optional): To definitively identify the hydroxyl proton signal, a "D<sub>2</sub>O shake" can be performed. After acquiring the initial <sup>1</sup>H spectrum, add one drop of deuterium oxide (D<sub>2</sub>O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[9][10]

## NMR Data Acquisition Parameters

- <sup>1</sup>H NMR: A standard one-pulse sequence with a spectral width of 0-12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds is typically sufficient.[11]
- <sup>13</sup>C NMR: A proton-decoupled one-pulse sequence is used. Due to the low natural abundance of <sup>13</sup>C, more scans (e.g., 1024 or more) are required. A spectral width of 0-220 ppm and a relaxation delay of 2 seconds are standard.[11]

## Results and Discussion: Spectral Interpretation

The structural assignment is based on the analysis of chemical shifts ( $\delta$ ), signal multiplicities (splitting patterns), and coupling constants (J).

C1      C2      C3      C4      C5      C6      H4      H5      H6

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Caption: Structure of **3-Bromo-2-chlorophenol** with atom numbering for NMR assignment.

## <sup>1</sup>H NMR Spectrum Analysis

The aromatic region of the  $^1\text{H}$  NMR spectrum (typically 6.5-8.0 ppm) is expected to show three distinct signals, one for each of the aromatic protons (H4, H5, and H6). The hydroxyl proton (-OH) signal can appear over a broad range (often 4-8 ppm) and is typically a broad singlet due to chemical exchange.[9]

The chemical shifts are governed by the electronic effects of the substituents (-OH, -Cl, -Br):

- -OH (Hydroxyl): A strong electron-donating group (EDG) through resonance. It increases electron density (shields) at the ortho (C2, C6) and para (C4) positions, shifting attached protons upfield.[12]
- -Cl (Chloro) & -Br (Bromo): These halogens are electron-withdrawing groups (EWG) through induction but weakly electron-donating through resonance. Their net effect is deshielding, shifting nearby protons downfield.[13][14]

Predicted Assignments:

- H6: This proton is ortho to the strongly shielding -OH group and meta to the deshielding -Cl and -Br groups. The powerful shielding effect of the hydroxyl group is expected to dominate, making H6 the most upfield aromatic proton.
- H4: This proton is para to the shielding -OH group but meta to the deshielding -Cl and -Br groups. It will also be shifted upfield, but likely less so than H6.
- H5: This proton is meta to the -OH group (a minor effect) but ortho to the -Br group and meta to the -Cl group. The proximity to the deshielding bromine will likely make H5 the most downfield of the three aromatic protons.

Splitting Patterns (Coupling): The coupling between adjacent protons provides definitive connectivity information.

- Ortho coupling ( $^3\text{J}$ ): Occurs between protons on adjacent carbons, typically 7-10 Hz.[15][16]
- Meta coupling ( $^4\text{J}$ ): Occurs between protons separated by three bonds, and is much smaller, typically 1-3 Hz.[16][17][18]
- Para coupling ( $^5\text{J}$ ): Is generally too small to be observed (<1 Hz).[19]

Expected Multiplicities:

- H6: Coupled to H5 (ortho) and H4 (meta). It should appear as a doublet of doublets (dd).
- H5: Coupled to H6 (ortho) and H4 (ortho). This will appear as a triplet (t) or, more precisely, a doublet of doublets if the two ortho coupling constants are slightly different.
- H4: Coupled to H5 (ortho) and H6 (meta). It should also appear as a doublet of doublets (dd).

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data

Assigned Proton	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale
-OH	4.0 - 8.0	broad singlet (br s)	-	Exchangeable proton, position is concentration/solvent dependent.[9]
H6	6.8 - 7.0	dd	$^3\text{J}(\text{H6-H5}) \approx 8.0$ , $^4\text{J}(\text{H6-H4}) \approx 2.0$	Shielded by ortho -OH group.
H4	7.0 - 7.2	dd	$^3\text{J}(\text{H4-H5}) \approx 8.0$ , $^4\text{J}(\text{H4-H6}) \approx 2.0$	Shielded by para -OH, but less than H6.

| H5 | 7.2 - 7.4 | t or dd |  $^3\text{J}(\text{H5-H6}) \approx 8.0$ ,  $^3\text{J}(\text{H5-H4}) \approx 8.0$  | Deshielded by adjacent halogens. |

## $^{13}\text{C}$ NMR Spectrum Analysis

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to show six distinct signals for the six unique aromatic carbons, as there is no molecular symmetry.

Predicted Assignments:

- C1 (C-OH): The carbon directly attached to the highly electronegative oxygen atom will be the most deshielded carbon, appearing significantly downfield (typically 150-155 ppm).<sup>[9]</sup>
- C2 (C-Cl) & C3 (C-Br): The carbons bonded to halogens will also be deshielded. The effect of chlorine is generally stronger than bromine, so C2 is expected to be downfield of C3.
- C4, C5, C6: These carbons are not directly attached to a substituent. Their chemical shifts are influenced by the combined electronic effects of all three substituents. C6 and C4, being ortho and para to the electron-donating -OH group, are expected to be the most shielded (upfield).

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data

Assigned Carbon	Predicted $\delta$ (ppm)	Rationale
C1	150 - 154	Attached to electronegative -OH group.
C3	110 - 115	Attached to -Br, deshielded.
C2	118 - 122	Attached to -Cl, deshielded.
C5	124 - 128	Influenced by adjacent -Br and meta -OH and -Cl.
C4	128 - 132	Influenced by para -OH and adjacent -Br.

| C6 | 115 - 120 | Influenced by ortho -OH. |

## Conclusion

This application note provides a systematic approach to the complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral assignment of **3-bromo-2-chlorophenol**. By analyzing the predictable electronic effects of the hydroxyl, chloro, and bromo substituents on the aromatic ring, we can confidently assign the chemical shifts of all proton and carbon signals. The characteristic splitting patterns observed in the  $^1\text{H}$  NMR spectrum, arising from ortho and meta spin-spin coupling, further corroborate the proposed structure. The methodologies and analytical logic presented herein serve as a robust

protocol for the structural verification of substituted aromatic compounds, a critical task in synthetic chemistry, quality control, and drug development.

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